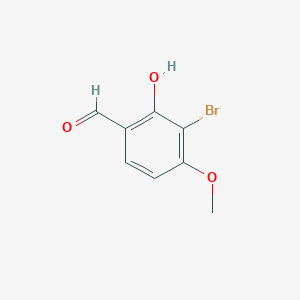

3-Bromo-2-hydroxy-4-methoxybenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

63638-85-7 |

|---|---|

分子式 |

C8H7BrO3 |

分子量 |

231.04 g/mol |

IUPAC名 |

3-bromo-2-hydroxy-4-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7BrO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3 |

InChIキー |

CBUUYFPVPUGOLS-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C(C=C1)C=O)O)Br |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde from Isovanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde from isovanillin (B20041), a key intermediate in the synthesis of various pharmaceutical compounds. This document details established experimental protocols, presents quantitative data in a comparative format, and includes key characterization information.

Synthetic Pathways

The bromination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to yield this compound is an electrophilic aromatic substitution reaction. The hydroxyl and methoxy (B1213986) groups on the aromatic ring are activating and ortho-, para-directing. Due to steric hindrance from the adjacent aldehyde and methoxy groups, the bromine atom is directed to the C2 position. Two primary methods for this transformation are prevalent in the literature: direct bromination using molecular bromine and bromination using N-bromosuccinimide (NBS).

Reaction Scheme

Caption: Chemical transformation of isovanillin to this compound.

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are outlined below.

Method A: Bromination using Molecular Bromine

This protocol utilizes liquid bromine in a chlorinated solvent.

Experimental Workflow:

Caption: Workflow for the synthesis using molecular bromine.

Protocol:

-

Suspend isovanillin (0.5 mol) in chloroform (750 ml).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of bromine (0.5 mol) in chloroform (200 ml) to the cooled suspension with stirring.

-

After the addition is complete, continue stirring at 0°C. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, add water to the reaction mixture.

-

The crude product can be isolated by filtration.

-

Purify the crude product by recrystallization.

Method B: Bromination using N-Bromosuccinimide (NBS)

This method offers an alternative to using hazardous liquid bromine.

Experimental Workflow:

Caption: Workflow for the synthesis using N-Bromosuccinimide.

Protocol:

-

Dissolve isovanillin (65.7 mmol) in dichloromethane (150 mL).

-

Add N-bromosuccinimide (NBS) (65.7 mmol) to the solution at room temperature.

-

Stir the reaction mixture for 30 minutes at room temperature. Monitor the reaction by thin-layer chromatography.

-

Upon completion, perform a conventional work-up, which may include washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthetic methods.

| Parameter | Method A (Bromine) | Method B (NBS) |

| Starting Material | Isovanillin | Isovanillin |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Chloroform | Dichloromethane |

| Molar Ratio (Isovanillin:Reagent) | 1:1 | 1:1 |

| Reaction Temperature | 0°C | Room Temperature |

| Reaction Time | Not specified | 30 minutes |

| Yield | Not specified | 93% |

| Reported Melting Point | 197-203°C[1] | 202-207°C[2] |

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity. Below are the expected analytical data for this compound.

| Property | Data |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol [2] |

| Appearance | Off-white solid |

| Melting Point | 202-207 °C[2] |

| ¹H NMR (Predicted) | Peaks corresponding to aldehydic, aromatic, and methoxy protons are expected. The aromatic protons will show splitting patterns consistent with a trisubstituted benzene (B151609) ring. |

| ¹³C NMR (Predicted) | Signals for the carbonyl carbon, aromatic carbons (including those bonded to bromine, hydroxyl, and methoxy groups), and the methoxy carbon are anticipated. |

| IR Spectroscopy (Predicted) | Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aldehydic), C=O stretching (aldehyde), C=C stretching (aromatic), and C-O stretching are expected. |

| Mass Spectrometry (Predicted) | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). |

Purification

Recrystallization is the most common method for purifying the crude product. The choice of solvent is critical for obtaining high purity crystals. While specific solvents for the recrystallization of this compound are not explicitly detailed in the readily available literature, common solvent systems for similar phenolic compounds include ethanol/water mixtures, or recrystallization from hot water or toluene. The ideal solvent should dissolve the compound well at elevated temperatures and poorly at room or lower temperatures.

Safety Considerations

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

-

N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

-

Chloroform and Dichloromethane: Volatile and harmful if inhaled or absorbed through the skin. They are also suspected carcinogens. All operations should be conducted in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed, including wearing appropriate PPE at all times.

This guide provides a foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to perform thorough safety assessments before undertaking any experimental work.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

A Note on Nomenclature: The compound detailed in this guide is 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) (CAS Number: 2973-58-2), also known as 2-bromo-isovanillin. While the initial query referenced "3-Bromo-2-hydroxy-4-methoxybenzaldehyde," the former is the well-documented and commercially available compound with substantial research data.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

2-Bromo-3-hydroxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde. Its structure incorporates a bromine atom, a hydroxyl group, and a methoxy (B1213986) group on the benzaldehyde (B42025) framework, making it a versatile intermediate in organic synthesis.[1]

Quantitative Data Summary

The key physicochemical properties of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| CAS Number | 2973-58-2 | [1][2] |

| Appearance | Off-white to light yellow solid/powder | [1][3] |

| Melting Point | 202-207 °C (lit.) | [2][3] |

| Boiling Point (Predicted) | 289.5 ± 35.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.653 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 7.71 ± 0.15 | [4] |

Solubility Profile

| Solvent | Solubility | Reference |

| Dichloromethane (B109758) | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

Synthesis and Purification

The synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde is typically achieved through the bromination of its precursor, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).[3]

Experimental Synthesis Protocols

Two common protocols for the synthesis are detailed below:

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide as the brominating agent in dichloromethane.

-

Dissolution: Dissolve 3-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) in 150 mL of dichloromethane in a suitable reaction vessel.

-

Addition of NBS: Add N-Bromosuccinimide (11.7 g, 65.7 mmol) to the solution at room temperature.

-

Reaction: Stir the reaction mixture for 30 minutes at room temperature.

-

Work-up and Isolation: Upon completion of the reaction, the target product, 2-bromo-3-hydroxy-4-methoxybenzaldehyde, is obtained through conventional post-treatment methods, yielding approximately 14.1 g (93% yield).[3]

Protocol 2: Bromination using Molecular Bromine

This classic method employs liquid bromine in a chloroform (B151607) solvent.

-

Suspension: Suspend isovanillin (76.1 g, 0.5 mol) in 750 mL of chloroform in a reaction flask.

-

Bromine Addition: Slowly add a solution of bromine (27.3 mL, 0.5 mol) in 200 mL of chloroform to the suspension at 0 °C.

-

Precipitation: After the addition is complete, add water to the reaction mixture to precipitate the product.

-

Isolation: The desired 2-bromo-3-hydroxy-4-methoxybenzaldehyde is then collected. The reported melting point of the product from this method is 197-203 °C.[6]

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde can be visualized as follows:

Caption: A generalized workflow for the synthesis and purification of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.

Analytical Methodologies

For the characterization and quality control of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde, standard analytical techniques are employed. The following are representative protocols based on methods used for similar aromatic aldehydes.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify it in various matrices.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 280 nm).

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify the compound, particularly in complex mixtures.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) and hold.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, multiplicities, and integrations of the hydrogen atoms.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms.

-

2D NMR (optional): Techniques such as COSY, HSQC, and HMBC can be used for more detailed structural assignments.

Biological Activity and Potential Signaling Pathways

Research indicates that 2-Bromo-3-hydroxy-4-methoxybenzaldehyde and structurally similar compounds possess notable biological activities, including antioxidant and anticancer properties. While the specific molecular mechanisms for this compound are still under investigation, inferences can be drawn from related molecules.

Potential Antioxidant Signaling Pathway (Nrf2/HO-1)

Structurally related bromophenols have been shown to exert antioxidant effects. A plausible mechanism involves the activation of the Nrf2/HO-1 signaling pathway, a key regulator of cellular defense against oxidative stress.

Caption: A potential antioxidant mechanism via the Nrf2/HO-1 pathway, based on related compounds.

Potential Anticancer Signaling Pathways

Benzaldehyde derivatives have been reported to inhibit several key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR, STAT3, NF-κB, and ERK pathways. Inhibition of these pathways can lead to reduced cell proliferation and induction of apoptosis.

Caption: Potential inhibition of key oncogenic signaling pathways, based on related benzaldehyde compounds.

Applications in Research and Development

2-Bromo-3-hydroxy-4-methoxybenzaldehyde serves as a valuable building block in the synthesis of more complex molecules. Its derivatives are being explored for various therapeutic applications. Notably, it is a key intermediate in the total synthesis of natural products such as pareitropone, denbinobin, and (±)-codeine.[2][4] Its structural similarity to known acetylcholinesterase inhibitors like galanthamine (B1674398) also suggests potential applications in neuropharmacology.[1]

This technical guide provides a solid foundation for researchers and drug development professionals working with 2-Bromo-3-hydroxy-4-methoxybenzaldehyde. Further research is warranted to fully elucidate its biological mechanisms and therapeutic potential.

References

- 1. Buy 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | 2973-58-2 [smolecule.com]

- 2. 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2 [sigmaaldrich.com]

- 3. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2 [chemicalbook.com]

- 4. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE CAS#: 2973-58-2 [amp.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Bromo-2-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-hydroxy-4-methoxybenzaldehyde, also known by its common synonym 2-bromo-isovanillin, is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group along with hydroxyl, methoxy (B1213986), and bromo substituents, makes it a valuable building block for the synthesis of more complex molecules. This is particularly true in the field of medicinal chemistry, where it is utilized in the creation of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its emerging role in drug discovery and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a bromine atom at position 3, a hydroxyl group at position 2, a methoxy group at position 4, and a formyl (aldehyde) group at position 1.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 2-bromo-isovanillin, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |

| CAS Number | 2973-58-2 | |

| Molecular Formula | C₈H₇BrO₃ | |

| Molecular Weight | 231.04 g/mol | |

| Appearance | Off-white to pale cream powder/solid | |

| Melting Point | 202-207 °C | |

| SMILES | COc1ccc(C=O)c(Br)c1O | |

| InChI | 1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 |

Spectroscopic Data

1H NMR:

-

A singlet for the aldehydic proton (CHO) typically in the range of 9.5-10.5 ppm.

-

A singlet for the hydroxyl proton (OH), which can be broad and its chemical shift is dependent on concentration and solvent.

-

A singlet for the methoxy protons (OCH₃) around 3.8-4.0 ppm.

-

Two doublets for the aromatic protons on the benzene ring, with coupling constants characteristic of ortho-coupling.

13C NMR:

-

A peak for the aldehydic carbon (CHO) in the range of 190-200 ppm.

-

Aromatic carbons would appear in the range of 110-160 ppm.

-

A peak for the methoxy carbon (OCH₃) around 55-60 ppm.

IR Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹.

-

A broad O-H stretching band for the hydroxyl group in the region of 3200-3600 cm⁻¹.

-

C-O stretching vibrations for the ether and phenol (B47542) groups.

-

C-H stretching vibrations for the aromatic ring and aldehyde.

-

C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at m/z 230 and 232 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.

-

Fragmentation would likely involve the loss of the formyl group (CHO), a methyl group (CH₃), and bromine.

Synthesis of this compound

This compound is typically synthesized from its precursor, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), via electrophilic aromatic substitution. Two common methods are detailed below.

Experimental Protocols

Method 1: Bromination using Bromine in Chloroform (B151607)

-

Materials: Isovanillin, Chloroform, Bromine, Water.

-

Procedure:

-

Suspend isovanillin (0.5 mol) in chloroform (750 ml).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of bromine (0.5 mol) in chloroform (200 ml) to the cooled suspension with stirring.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Quench the reaction by adding water.

-

The product, this compound, will precipitate and can be collected by filtration.

-

The crude product can be further purified by recrystallization.

-

Method 2: Bromination using N-Bromosuccinimide (NBS)

-

Materials: Isovanillin, Dichloromethane (B109758) (DCM), N-Bromosuccinimide (NBS).

-

Procedure:

-

Dissolve isovanillin (e.g., 65.7 mmol) in dichloromethane (150 mL).

-

Add N-bromosuccinimide (65.7 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for approximately 30 minutes.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is worked up using conventional post-treatment methods, which may include washing with water and an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

The resulting solid is the desired product, this compound.

-

Applications in Drug Discovery and Development

This compound is a key starting material for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including oncology and as antioxidant agents.

Role as a Synthetic Intermediate

This compound serves as a precursor for the synthesis of:

-

Curcumin Derivatives: It has been used in the synthesis of novel curcuminoids which have demonstrated anticancer activity.

-

Taspine Intermediate: It is an intermediate in the synthesis of taspine, an alkaloid with wound-healing and anti-inflammatory properties.

-

Other Bioactive Molecules: Its functional groups allow for a wide range of chemical modifications to generate libraries of compounds for high-throughput screening in drug discovery programs.

Biological Activities of Derivatives

-

Anticancer Activity: Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the bromine atom can enhance the lipophilicity and metabolic stability of the final compounds.

-

Antioxidant Activity: Phenolic compounds are known for their antioxidant properties. The hydroxyl group on the aromatic ring of this molecule and its derivatives can act as a radical scavenger.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting point for the creation of diverse molecular libraries. Further research into the biological activities of its derivatives is warranted and may lead to the discovery of novel therapeutic agents. The availability of detailed spectroscopic and biological data will be crucial for accelerating these research efforts.

Navigating the Structural Landscape of Brominated Hydroxymethoxybenzaldehydes: A Technical Guide

An In-depth Examination of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde and its Isomers for Researchers and Drug Development Professionals

The specific aromatic aldehyde, this compound, is a compound with limited specific documentation in prominent chemical and biological literature. However, its structural isomers are well-characterized and serve as important intermediates in organic synthesis and as subjects of biological investigation. This technical guide provides a comprehensive overview of the structural and experimental data for two closely related and frequently studied isomers: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) (also known as 2-Bromoisovanillin) and 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (also known as 5-Bromovanillin). This information is curated to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Section 1: Core Structural and Physicochemical Data

The fundamental properties of these compounds are crucial for their application in experimental settings. The following tables summarize the key quantitative data for 2-Bromo-3-hydroxy-4-methoxybenzaldehyde and 3-Bromo-4-hydroxy-5-methoxybenzaldehyde.

Table 1.1: Properties of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 2973-58-2 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃ | [2][3] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| IUPAC Name | 2-bromo-3-hydroxy-4-methoxybenzaldehyde | [2] |

| Synonyms | 2-Bromoisovanillin, 2-Bromo-3-formyl-6-methoxyphenol | [2][4] |

| Appearance | White to light yellow or off-white solid | [2][5] |

| Melting Point | 202-207 °C | [1][2][6] |

| Boiling Point | ~289.5 °C at 760 mmHg (Predicted) | [2][7] |

| Density | ~1.653 g/cm³ (Predicted) | [2][7] |

| Solubility | Soluble in Dichloromethane (B109758), Ethyl Acetate | [7] |

| SMILES | COC1=C(C(=C(C=C1)C=O)Br)O | [1][2] |

| InChI Key | QPDFBPIHEDAUKK-UHFFFAOYSA-N | [1] |

Table 1.2: Properties of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 2973-76-4 | [8][9][10] |

| Molecular Formula | C₈H₇BrO₃ | [8][10] |

| Molecular Weight | 231.04 g/mol | [8] |

| IUPAC Name | 3-bromo-4-hydroxy-5-methoxybenzaldehyde | [10] |

| Synonyms | 5-Bromovanillin (B1210037), 2-Bromo-4-formyl-6-methoxyphenol | [9][11][12] |

| Appearance | Slightly brown powder, Light beige to off-white crystalline solid | [8][11] |

| Melting Point | 166-167 °C | [8] |

| Boiling Point | 314 °C | [8] |

| Solubility | Slightly soluble in water; Soluble in ethanol, methanol (B129727), acetone, and ether | [11] |

| SMILES | COC1=C(O)C(Br)=CC(C=O)=C1 | [10] |

| InChI Key | KLSHZDPXXKAHIJ-UHFFFAOYSA-N | [10] |

Section 2: Synthesis and Experimental Protocols

The synthesis of these brominated aldehydes typically involves the electrophilic aromatic substitution of a vanillin (B372448) or isovanillin (B20041) precursor. Below are detailed experimental protocols derived from literature for the synthesis and for relevant biological assays.

Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (2-Bromoisovanillin)

This synthesis proceeds via the bromination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

Protocol:

-

Dissolution: Dissolve 3-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) in dichloromethane (150 mL).[5]

-

Bromination: Add N-bromosuccinimide (NBS) (11.7 g, 65.7 mmol) to the solution at room temperature.[5]

-

Reaction: Stir the reaction mixture for 30 minutes at room temperature.[5]

-

Work-up and Isolation: Upon completion of the reaction, the target product, 2-bromo-3-hydroxy-4-methoxybenzaldehyde, is obtained by conventional post-treatment, yielding approximately 14.1 g (93% yield).[5]

Another reported method involves suspending isovanillin (0.5 mol) in chloroform (B151607) and slowly adding bromine (0.5 mol) in chloroform at 0°C. The addition of water facilitates the precipitation of the product.[13]

Caption: Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.

Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (5-Bromovanillin)

The synthesis of 5-Bromovanillin is achieved through the bromination of vanillin.

Protocol:

-

Dissolution: Dissolve vanillin (70.03 g, 460.26 mmol) in methanol (500 ml) and cool the solution to 0-5 °C with stirring.[14]

-

Bromination: Add bromine (80.94 g, 506.35 mmol) to the solution over a period of 30 minutes, maintaining the temperature between 0-5 °C.[14]

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes.[14]

-

Precipitation: Pour the reaction mixture into 1500 ml of ice-cold water.[14]

-

Isolation and Purification: Collect the resulting solid by filtration, wash it with water, and dry it under vacuum to obtain 5-bromovanillin as pale yellow crystals (Yield: 99%).[14]

Caption: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde.

Biological Assay Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[15]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., brominated vanillin derivatives) and incubate for a specified period (e.g., 72 hours).[16]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37 °C.[15][16]

-

Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15][16]

Biological Assay Protocol: Western Blot for Nrf2 Activation

Western blotting can be used to detect the activation and nuclear translocation of transcription factors like Nrf2, which is involved in the cellular stress response.

Protocol:

-

Cell Lysis: After treating cells with the compound of interest, lyse the cells to extract total protein or perform cellular fractionation to separate nuclear and cytoplasmic extracts.[17][18]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Electrophoresis: Load equal amounts of protein (e.g., 10 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[19]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 (e.g., rabbit polyclonal anti-Nrf2, 1:1000 dilution) overnight at 4 °C.[17] A loading control antibody (e.g., anti-Lamin B for nuclear extracts or anti-HSP90 for whole-cell lysates) should also be used.[17][20]

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:2000 dilution) for 1-2 hours at room temperature.[17]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[17]

Section 3: Biological Activity and Signaling Pathways

Vanillin and its derivatives have been reported to possess a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects.[21][22] Specifically, brominated phenols, a class to which these compounds belong, have shown potential in modulating cellular stress response pathways.

Antioxidant and Cytoprotective Effects

Some bromophenol derivatives have demonstrated the ability to protect cells from oxidative damage.[2] This is often linked to their capacity to modulate endogenous antioxidant systems. One of the key pathways involved is the Nrf2/HO-1 signaling cascade.

Nrf2/HO-1 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[23] Upon exposure to oxidative or electrophilic stress (which can be induced by compounds like bromophenols), Keap1 releases Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other cytoprotective enzymes helps to mitigate oxidative stress and protect the cell.

Caption: Oxidative stress-induced activation of the Nrf2 pathway.

Anticancer Activity

Certain brominated vanillin derivatives have been investigated for their potential as anticancer agents. For instance, 6-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to induce apoptosis and G2/M arrest in leukemia cells and exhibit anti-proliferation effects on esophageal squamous cell carcinoma cells.[24][25] These effects are often associated with the modulation of key cell cycle proteins and signaling pathways, such as the inactivation of Akt.[24]

This guide provides a foundational repository of information on key brominated hydroxymethoxybenzaldehydes. The detailed structural data, synthesis protocols, and insights into biological activities are intended to facilitate further research and development in medicinal chemistry and related scientific disciplines.

References

- 1. 2-溴-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | 2973-58-2 [smolecule.com]

- 3. 2-溴-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2 [chemicalbook.com]

- 6. 2-bromo-3-hydroxy-4-methoxybenzaldehyde | CAS#:2973-58-2 | Chemsrc [chemsrc.com]

- 7. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE CAS#: 2973-58-2 [amp.chemicalbook.com]

- 8. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2973-76-4 | 2615-9-X3 | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 10. 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4 [matrix-fine-chemicals.com]

- 11. synthetikaeu.com [synthetikaeu.com]

- 12. 2973-76-4 Cas No. | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 13. prepchem.com [prepchem.com]

- 14. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]

- 18. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Frontier Exploration of Synthesis and Biological Activity of Vanillin Derivatives | Semantic Scholar [semanticscholar.org]

- 22. jddtonline.info [jddtonline.info]

- 23. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

- 24. researchgate.net [researchgate.net]

- 25. The vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde induces aberrant mitotic progression and enhances radio-sensitivity accompanying suppression the expression of PLK1 in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde: A Technical Guide for Researchers

An In-depth Exploration of Solubility Principles and Experimental Determination for a Niche Aromatic Aldehyde

This guide, therefore, provides a comprehensive framework for approaching the solubility of this and other novel or rare organic compounds. It covers the theoretical principles governing its expected solubility in various organic solvents and presents detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde in organic solvents is dictated by the interplay of its functional groups: the aromatic ring, the bromine substituent, the hydroxyl group, the methoxy (B1213986) group, and the aldehyde group. The principle of "like dissolves like" is the primary determinant of solubility.

The presence of the polar hydroxyl (-OH) and aldehyde (-CHO) groups, capable of hydrogen bonding, suggests that the compound will exhibit some solubility in polar protic and aprotic solvents. However, the nonpolar benzene (B151609) ring and the hydrophobic bromine atom will contribute to its solubility in less polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the analyte can hydrogen bond with the solvent's hydroxyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of the solvent can interact with the polar functional groups of the analyte through dipole-dipole interactions. |

| Moderately Polar | Dichloromethane, Ethyl Acetate | Moderate | A balance of polar and nonpolar characteristics in the solvent can accommodate the different functional groups of the analyte. |

| Nonpolar | Hexane, Toluene | Low to Very Low | The overall polarity of the analyte, due to the hydroxyl and aldehyde groups, is likely too high for significant solubility in nonpolar solvents. |

It is important to note that these are predictions. Empirical determination is necessary for accurate quantitative data.

Experimental Protocols for Solubility Determination

For a novel or uncharacterized compound such as this compound, a systematic approach to determining solubility is crucial. The following protocols outline standard laboratory methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in a range of solvents and is useful for initial screening.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

-

If the compound appears soluble, further additions of the solute can be made in small increments to estimate the saturation point.

-

Repeat the process for each solvent to be tested.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

A suitable analytical method for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks and place them in a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

After the equilibration period, allow the flasks to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC).

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a novel compound like this compound.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

While specific, pre-existing solubility data for this compound is not available, this guide provides the necessary theoretical and practical framework for researchers to determine it. By understanding the influence of its functional groups, a qualitative prediction of its solubility can be made. Furthermore, the detailed experimental protocols for both qualitative and quantitative analysis will enable scientists and drug development professionals to generate the precise data required for their research and development activities. This systematic approach ensures a robust understanding of the compound's behavior in various solvent systems, a critical step in its journey from discovery to application.

Technical Guide: Physicochemical Properties of Brominated Hydroxy-Methoxybenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide also furnishes standardized experimental protocols for melting and boiling point determination, essential techniques for the verification of compound identity and purity. Additionally, a representative synthesis protocol for a brominated vanillin (B372448) derivative is included to provide practical context for laboratory applications.

Physicochemical Data of Bromo-Hydroxy-Methoxybenzaldehyde Isomers

The precise positioning of functional groups on the benzaldehyde (B42025) ring significantly influences the intermolecular forces and, consequently, the melting and boiling points of the compound. The following table summarizes the available data for key isomers.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromo-4-methoxybenzaldehyde | 34841-06-0 | C₈H₇BrO₂ | 47 - 54 | 108 - 110 (at 1 mmHg) |

| 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | 2973-58-2 | C₈H₇BrO₃ | 202 - 207 | 289.5 ± 35.0 (Predicted) |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 2973-76-4 | C₈H₇BrO₃ | 166 - 167 | 314 |

Note: Data for 3-Bromo-2-hydroxy-4-methoxybenzaldehyde is not available in the cited resources.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following are generalized protocols for these procedures.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and provides a melting range, which is indicative of purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the crystalline sample is completely dry. If necessary, grind the sample into a fine powder using a mortar and pestle.

-

Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample on a watch glass. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be 1-2 mm in height.[2]

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[1]

-

For a more precise measurement, heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[3]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).[1]

-

-

Safety: Never reuse a capillary tube. Dispose of used tubes in a designated glass waste container.

Boiling Point Determination (Thiele Tube Method)

This micro-method is useful when only a small amount of a liquid sample is available.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Sample Preparation: Add a few drops of the liquid organic compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its open end downwards, into the liquid in the test tube.

-

Assembly: Attach the test tube to the thermometer. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Place the assembly in the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently. The shape of the tube allows for convection currents to ensure uniform heating.[4]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Measurement: Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5] Record the barometric pressure as the boiling point is pressure-dependent.[6]

Synthesis of a Brominated Vanillin Derivative: An Exemplary Workflow

The bromination of vanillin is a classic example of an electrophilic aromatic substitution reaction, where the positions of the existing functional groups direct the incoming electrophile. The following is a representative protocol for the synthesis of bromovanillin.

Materials:

-

Vanillin

-

Glacial acetic acid

-

Potassium bromate (B103136)

-

48% Hydrobromic acid

-

30% Sodium thiosulfate (B1220275) solution

-

50% Ethanol/water solution

-

Ice-cold water

Procedure:

-

Reaction Setup: In a suitable flask, dissolve vanillin in glacial acetic acid with stirring. To this solution, add potassium bromate followed by the dropwise addition of hydrobromic acid. The reaction mixture is typically stirred at room temperature for about 45 minutes.[7][8]

-

Isolation: The reaction mixture is poured into ice-cold water to precipitate the crude product. The mixture is stirred for an additional 15-20 minutes. If the solution retains an orange color due to excess bromine, a few drops of sodium thiosulfate solution are added until the color disappears.[7][8] The solid product is then collected by vacuum filtration and washed with ice-cold water.[7]

-

Purification: The crude solid is recrystallized from a hot 50% ethanol/water solution to yield the purified bromovanillin.[8]

-

Characterization: The melting point of the dry, recrystallized product is determined and compared to known values of possible isomers to identify the regiochemistry of the bromination.

Caption: A flowchart illustrating the key stages in the synthesis of bromovanillin.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chm.uri.edu [chm.uri.edu]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. sites.nvcc.edu [sites.nvcc.edu]

An In-depth Technical Guide to the Spectral Data of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde

Introduction

Substituted bromohydroxybenzaldehydes are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The specific substitution pattern on the aromatic ring significantly influences the chemical reactivity and spectral properties of these compounds. While data for 3-Bromo-2-hydroxy-4-methoxybenzaldehyde is scarce, analysis of its isomers can offer insights into the expected spectral characteristics and potential synthetic routes.

Spectral Data of Related Isomers

To facilitate comparative analysis, the following tables summarize the available spectral data for key isomers of this compound.

Table 1: Spectral Data for 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

| Parameter | Value |

| CAS Number | 2973-58-2 |

| Molecular Formula | C₈H₇BrO₃[1] |

| Molecular Weight | 231.04 g/mol |

| Melting Point | 202-207 °C |

Note: Detailed NMR and IR spectral data were not explicitly found in the search results for this specific isomer.

Table 2: Spectral Data for 3-Bromo-4-methoxybenzaldehyde

| Parameter | Value |

| CAS Number | 34841-06-0[2] |

| Molecular Formula | C₈H₇BrO₂[2] |

| Molecular Weight | 215.044 g/mol |

| Melting Point | 47.0-53.0 °C[2] |

| ¹H NMR (CDCl₃) | Data available from commercial suppliers, specific shifts not detailed in search results. |

| ¹³C NMR (CDCl₃) | Data available from commercial suppliers, specific shifts not detailed in search results. |

| IR Spectrum | Data available in the NIST WebBook. |

| Mass Spectrum (EI) | Major peaks at m/z 213, 215. |

Table 3: Spectral Data for 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (5-Bromovanillin)

| Parameter | Value |

| CAS Number | 2973-76-4[3][4] |

| Molecular Formula | C₈H₇BrO₃ |

| Synonyms | 5-Bromovanillin, 2-Bromo-4-formyl-6-methoxyphenol[4][5] |

Note: Detailed NMR and IR spectral data were not explicitly found in the search results for this specific isomer.

Experimental Protocols for Synthesis of Related Isomers

The synthesis of brominated hydroxybenzaldehydes often involves the direct bromination of a corresponding hydroxybenzaldehyde precursor. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.

Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

A common method for the synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde involves the bromination of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).

Reaction:

Procedure:

-

Dissolve 3-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) in dichloromethane (B109758) (150 mL).[1]

-

Add N-bromosuccinimide (NBS) (11.7 g, 65.7 mmol) to the solution at room temperature.[1]

-

Stir the reaction mixture for 30 minutes at room temperature.[1]

-

Upon completion, the product can be obtained through conventional post-treatment methods, yielding 2-bromo-3-hydroxy-4-methoxybenzaldehyde.[1]

An alternative procedure involves the use of bromine in chloroform (B151607):

-

Suspend isovanillin (76.1 g, 0.5 mol) in 750 ml of chloroform.[6]

-

Slowly add a solution of bromine (27.3 ml, 0.5 mol) in 200 ml of chloroform at 0°C.[6]

-

After the addition is complete, add water to precipitate the product.[6]

Logical Workflow for Structural Elucidation

The characterization of a synthesized substituted benzaldehyde (B42025) like this compound would typically follow a logical workflow involving multiple spectroscopic techniques to confirm its structure.

Caption: Logical workflow for the synthesis and structural confirmation of this compound using key spectroscopic techniques.

Conclusion

While a detailed technical guide on this compound cannot be provided at this time due to a lack of specific experimental data in the public domain, the information on its isomers offers valuable comparative data. Researchers interested in this specific compound may need to perform de novo synthesis and characterization. The provided synthetic protocols for related compounds can serve as a starting point for developing a synthetic route, and the spectral data of isomers will be crucial for comparative structural elucidation. It is recommended to consult specialized chemical synthesis literature or contact chemical suppliers who list this compound for potentially available, though unpublished, data.

References

- 1. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 2973-58-2 [chemicalbook.com]

- 2. A15274.14 [thermofisher.com]

- 3. 2973-76-4|3-Bromo-4-hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2973-76-4 | 2615-9-X3 | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | SynQuest Laboratories [synquestlabs.com]

- 5. 2973-76-4 Cas No. | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde. Understanding the NMR spectrum of this compound is crucial for its structural elucidation and for quality control in synthetic processes. This document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the proton coupling relationships.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic, aromatic, hydroxyl, and methoxy (B1213986) protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing bromine atom and aldehyde group, along with the electron-donating hydroxyl and methoxy groups, create a unique electronic environment for each proton.

The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below. These values are estimated based on known substituent effects in similar aromatic compounds.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | ~9.8 - 10.0 | Singlet (s) | N/A | 1H |

| Aromatic (H-5) | ~7.3 - 7.5 | Doublet (d) | ~8.0 - 9.0 | 1H |

| Aromatic (H-6) | ~6.9 - 7.1 | Doublet (d) | ~8.0 - 9.0 | 1H |

| Hydroxyl (-OH) | ~11.0 - 12.0 | Singlet (s) | N/A | 1H |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | N/A | 3H |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Instrument Setup:

-

The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

-

The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.

-

Spectral Width: A spectral width of approximately 16 ppm (from -2 to 14 ppm) is recommended to ensure all signals are captured.

-

Acquisition Time: An acquisition time of at least 2-3 seconds should be used to achieve good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans should be acquired to obtain a good signal-to-noise ratio.

-

Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.[1]

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.[1]

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).[1]

Spin-Spin Coupling Pathway

The aromatic protons H-5 and H-6 are expected to show ortho-coupling. The diagram below illustrates this coupling relationship.

Caption: Spin-spin coupling pathway for aromatic protons.

Interpretation of the Spectrum

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, appearing as a sharp singlet downfield.[2][3]

-

Aromatic Protons: The two aromatic protons, H-5 and H-6, are in an ortho relationship and will therefore appear as a pair of doublets. The exact chemical shifts are influenced by the combined electronic effects of the four substituents.

-

Hydroxyl Proton: The hydroxyl proton is also significantly deshielded and often appears as a broad singlet due to hydrogen bonding. Its chemical shift can be concentration and solvent dependent. In the presence of intramolecular hydrogen bonding with the adjacent aldehyde group, this signal is expected to be further downfield.[4]

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum. The electron-donating nature of the methoxy group shields these protons.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 4. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

13C NMR Analysis of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a predicted 13C NMR data set. The predictions are derived from the analysis of structurally related compounds, offering a robust estimation for the purposes of characterization and structural elucidation.

Predicted 13C NMR Data

The chemical structure of this compound contains eight unique carbon atoms. Their predicted chemical shifts (δ) in parts per million (ppm) are summarized in Table 1. These predictions are based on the known substituent effects of bromo, hydroxyl, and methoxy (B1213986) groups on the benzaldehyde (B42025) scaffold, extrapolated from data for analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Notes |

| C=O (Aldehyde) | 190 - 195 | d | The aldehyde carbon is significantly deshielded. |

| C-2 (C-OH) | 155 - 160 | s | Carbon bearing the hydroxyl group, deshielded by oxygen. |

| C-4 (C-OCH3) | 150 - 155 | s | Carbon bearing the methoxy group, deshielded by oxygen. |

| C-1 (C-CHO) | 120 - 125 | s | Ipso-carbon attached to the aldehyde group. |

| C-6 | 115 - 120 | d | Aromatic CH. |

| C-5 | 110 - 115 | d | Aromatic CH. |

| C-3 (C-Br) | 105 - 110 | s | Carbon bearing the bromine atom. |

| -OCH3 | 55 - 60 | q | Methoxy group carbon. |

Table 1: Predicted 13C NMR Chemical Shifts for this compound. Predictions are relative to Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol

The following provides a standard methodology for the acquisition of a 13C NMR spectrum for an aromatic aldehyde such as this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices for this type of compound include Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly influence chemical shifts.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal resolution and sensitivity.

-

Tuning and Shimming: Tune the 13C probe and shim the magnetic field to ensure homogeneity and optimize spectral resolution.

2.3. Data Acquisition

-

Experiment Type: A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts.

-

2.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Note that integration in standard 13C NMR is not typically quantitative.

Structural Assignment Workflow

The logical process for assigning the predicted 13C NMR peaks to the corresponding carbon atoms in this compound is illustrated in the following diagram. The assignment is based on established knowledge of chemical shift ranges for different carbon environments in aromatic systems.

Caption: Workflow for assigning predicted 13C NMR chemical shifts.

Signaling Pathway and Logical Relationships

The following diagram illustrates the influence of the various functional groups on the electron density of the aromatic ring, which in turn determines the 13C NMR chemical shifts. Electron-donating groups (EDG) increase shielding (lower ppm), while electron-withdrawing groups (EWG) cause deshielding (higher ppm).

Caption: Influence of substituents on 13C NMR chemical shifts.

Biological Activities of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde. The document focuses on key therapeutic areas where these compounds have shown promise, including anticancer, antimicrobial, and antioxidant activities. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development in this field.

Anticancer Activity

Derivatives of this compound, particularly chalcones and Schiff bases, have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected derivatives, with 2'-hydroxy-2-bromo-4,5-dimethoxychalcone emerging as a notable compound.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | Breast Cancer (MCF-7) | 42.19 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of these derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product.

Workflow for MTT Assay:

Figure 1: Workflow of the MTT assay for determining the cytotoxicity of chemical compounds.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a period of 24 to 72 hours.

-

MTT Addition: Following incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 4 hours.

-

Formazan Solubilization: After the incubation with MTT, the resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity

Schiff base derivatives of this compound and their metal complexes have exhibited promising activity against a range of pathogenic bacteria and fungi. The imine group (-C=N-) in Schiff bases is considered crucial for their antimicrobial properties.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative Schiff base derivatives against various microorganisms.

| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |

| [Cu(FPM)2] | E. coli | 125 | [2] |

| [Cu(FPM)2] | S. aureus | 62.5 | [2] |

| [Ni(FPM)2] | E. coli | 250 | [2] |

| [Ni(FPM)2] | S. aureus | 125 | [2] |

| FPM (Ligand) | C. albicans | 250 | [2] |

| [Cu(FPM)2] | C. albicans | 125 | [2] |

| [Ni(FPM)2] | C. albicans | 250 | [2] |

FPM: (E)-2-((3,4-difluorophenylimino)methyl)-6-methoxy-4-nitrophenol, a structurally related Schiff base.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Workflow for Broth Microdilution Assay:

Figure 2: Workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well containing the serially diluted compound is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are also included.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Antioxidant Activity

Certain derivatives of this compound have demonstrated significant antioxidant properties. Their mechanism of action often involves direct radical scavenging and the modulation of cellular antioxidant defense systems, such as the Nrf2/HO-1 signaling pathway.

Quantitative Antioxidant Data

The antioxidant capacity of these derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound | Assay | Result | Reference |

| 2-Allyl-4-methoxyphenol | DPPH Radical Scavenging | EC20 (µM) | [3] |

| 2,4-Dimethoxyphenol | DPPH Radical Scavenging | EC20 (µM) | [3] |

Note: EC20 is the concentration required to decrease the initial DPPH concentration by 20%. While not direct derivatives of the core topic molecule, these structurally similar compounds provide context for the antioxidant potential of methoxyphenols.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Workflow for DPPH Assay:

Figure 3: Workflow of the DPPH radical scavenging assay.

Detailed Steps:

-

Preparation of Solutions: A solution of DPPH in methanol or ethanol is prepared. Various concentrations of the test compound are also prepared in the same solvent.

-

Reaction Mixture: The test compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Signaling Pathway: Nrf2/HO-1 Activation

Phenolic compounds, including derivatives of this compound, can exert their antioxidant effects by activating the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Figure 4: The Nrf2/HO-1 signaling pathway activated by phenolic antioxidants.

This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to facilitate further research and development of these promising compounds for therapeutic applications.

References

Unveiling the Antioxidant Potential of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential antioxidant properties of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde. While direct experimental data on this specific compound is limited in publicly available literature, this document extrapolates its likely antioxidant capabilities through a detailed examination of structurally analogous compounds, particularly the well-studied marine-derived bromophenol, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB). This guide synthesizes available quantitative data from related compounds, outlines detailed experimental protocols for key antioxidant assays, and visualizes relevant signaling pathways to provide a robust framework for future research and development.

Introduction: The Promise of Bromophenols in Antioxidant Therapy

Phenolic compounds are a well-established class of antioxidants, acting through various mechanisms to neutralize harmful reactive oxygen species (ROS).[[“]] The introduction of a bromine atom to a phenolic structure can modulate its electronic properties and, consequently, its biological activity. Natural bromophenols, primarily found in marine algae, are gaining attention for their diverse therapeutic potentials, including antioxidant, anti-inflammatory, and anticancer effects.[2] this compound, a synthetic derivative, presents a promising scaffold for the development of novel antioxidant agents. Its structural features, including a hydroxyl group, a methoxy (B1213986) group, and a bromine atom on a benzaldehyde (B42025) core, suggest a capacity for radical scavenging and modulation of cellular antioxidant defenses.

Structure-Activity Relationship and Predicted Antioxidant Mechanisms

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure.[3] Key determinants include the number and position of hydroxyl groups, the presence of other substituents, and the overall electronic profile of the molecule.

For this compound, the following structural aspects are pertinent to its potential antioxidant activity:

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is the primary site for hydrogen atom donation, a key mechanism for neutralizing free radicals.[[“]]

-

Methoxy Group (-OCH₃): The electron-donating nature of the methoxy group can increase the electron density on the aromatic ring, potentially enhancing the stability of the resulting phenoxyl radical and thus improving antioxidant efficacy.

-

Bromine Atom (-Br): The electronegativity and size of the bromine atom can influence the bond dissociation enthalpy of the phenolic O-H bond and the overall redox potential of the molecule. Its precise effect on antioxidant activity warrants experimental investigation.

-

Aldehyde Group (-CHO): The aldehyde functionality can influence the electronic properties of the aromatic ring and may participate in certain biological interactions.

The primary mechanisms by which this compound is expected to exert its antioxidant effects include:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer - Proton Transfer (SET-PT): The compound may donate an electron to a radical, followed by the release of a proton from the hydroxyl group.

Quantitative Antioxidant Data of Structurally Related Compounds

| Compound | Assay | IC50 Value | Reference Compound(s) |

| 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) | DPPH Radical Scavenging | 4.49 mg·L⁻¹ | Vitamin C, TBHQ |

| 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) | Superoxide Anion Radical Scavenging | 0.93 g·L⁻¹ | TBHQ |

| 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) | Hydroxyl Radical Scavenging | 122.42 mg·L⁻¹ | Vitamin C, TBHQ |

Table 1: In vitro antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB).[[“]] TBHQ: tert-Butylhydroquinone.

The data indicates that 3-BDB exhibits significant radical scavenging activity, in some cases surpassing that of common antioxidants like Vitamin C and TBHQ.[[“]] This suggests that the brominated dihydroxybenzaldehyde scaffold is a potent antioxidant pharmacophore.

Cellular Antioxidant Mechanisms: The Nrf2/HO-1 Pathway

Beyond direct radical scavenging, phenolic antioxidants can exert their protective effects by modulating endogenous antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway .[2][5]

Studies on 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) have demonstrated its ability to activate this protective pathway.[6][7] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of cytoprotective genes, including HO-1.[8] HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[5]

Given the structural similarity, it is plausible that this compound could also modulate the Nrf2/HO-1 pathway.

Experimental Protocols for Antioxidant Activity Assessment

To empirically determine the antioxidant properties of this compound, a series of standardized in vitro assays are recommended. The following are detailed protocols for the most common methods.